2'-Ethylbiphenyl-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

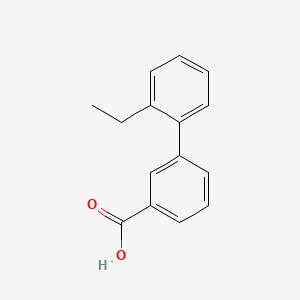

2’-Ethylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H14O2. It belongs to the class of biphenyl carboxylic acids and is characterized by a biphenyl structure with an ethyl group at the 2’ position and a carboxylic acid group at the 3 position. This compound is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Ethylbiphenyl-3-carboxylic acid typically involves the Friedel-Crafts acylation of biphenyl derivatives. One common method includes the reaction of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting ethylbiphenyl is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to yield 2’-Ethylbiphenyl-3-carboxylic acid .

Industrial Production Methods: Industrial production of 2’-Ethylbiphenyl-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2’-Ethylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2’-Ethylbiphenyl-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The specific mechanism of action of 2’-Ethylbiphenyl-3-carboxylic acid depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Biphenyl-3-carboxylic acid: Lacks the ethyl group at the 2’ position.

2’-Methylbiphenyl-3-carboxylic acid: Contains a methyl group instead of an ethyl group at the 2’ position.

2’-Ethylbiphenyl-4-carboxylic acid: The carboxylic acid group is at the 4 position instead of the 3 position.

Uniqueness: 2’-Ethylbiphenyl-3-carboxylic acid is unique due to the specific positioning of the ethyl group and the carboxylic acid group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to its similar compounds .

Biologische Aktivität

2'-Ethylbiphenyl-3-carboxylic acid (CAS Number: 1215206-42-0) is a biphenyl derivative that has garnered interest in the scientific community due to its potential biological activities. This compound is primarily studied for its antimicrobial and anti-inflammatory properties, as well as its interactions with various biological molecules.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H14O2

- Molecular Weight : 230.27 g/mol

- IUPAC Name : 2'-ethyl-3-carboxybiphenyl

Target Interactions

The carboxylic acid functional group in this compound allows it to interact with various biomolecules, including proteins and enzymes. The ability to donate protons facilitates hydrogen bonding, which is crucial for binding interactions with specific targets such as cytochrome P450 enzymes, involved in drug metabolism and detoxification processes.

Cellular Effects

This compound influences several cellular processes, including:

- Gene Expression : It modulates the activity of transcription factors, leading to alterations in gene expression.

- Metabolic Pathways : It interacts with key metabolic enzymes, affecting cellular metabolism and energy production.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, making it a candidate for further exploration in pharmaceutical applications.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Activity :

- Researchers tested the compound against a panel of bacterial strains, observing significant inhibition zones at varying concentrations.

- Results indicated a dose-dependent response, with higher concentrations yielding greater antimicrobial effects.

-

Evaluation of Anti-inflammatory Effects :

- In a controlled laboratory setting, this compound was administered to cell cultures stimulated with inflammatory agents.

- The compound effectively reduced the secretion of inflammatory markers compared to control groups.

Dosage Effects in Animal Models

Animal studies have shown that the effects of this compound vary with dosage:

- Low Doses : Exhibited beneficial effects such as reduced inflammation and oxidative stress.

- High Doses : Associated with adverse effects including liver toxicity and metabolic disruption. Determining an optimal dosage is crucial for maximizing therapeutic benefits while minimizing risks.

Metabolic Pathways

The metabolism of this compound involves conversion into various metabolites through cytochrome P450-mediated pathways. These metabolites may possess distinct biological activities, influencing pharmacokinetics and pharmacodynamics.

Transport and Distribution

Understanding the transport mechanisms is essential for predicting the bioavailability of this compound. Specific transporters facilitate its distribution within cells and tissues, impacting its therapeutic potential.

Eigenschaften

IUPAC Name |

3-(2-ethylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-11-6-3-4-9-14(11)12-7-5-8-13(10-12)15(16)17/h3-10H,2H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOMBQKACCJAHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681771 |

Source

|

| Record name | 2'-Ethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-42-0 |

Source

|

| Record name | 2'-Ethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.